Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime
Overview
Description
Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime is a chemical compound with the molecular formula C7H5BrClNO2 It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and the benzene ring is substituted with bromine, chlorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime typically involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The general reaction scheme is as follows:
3-bromo-5-chloro-2-hydroxybenzaldehyde+NH2OH⋅HCl→Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime+H2O+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-bromo-5-chloro-2-hydroxybenzonitrile.
Reduction: Formation of 3-bromo-5-chloro-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine substituents can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-: Similar structure but lacks the oxime group.
Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, O-methyl oxime: Similar structure with a methyl group attached to the oxime nitrogen.
Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, O-ethyl oxime: Similar structure with an ethyl group attached to the oxime nitrogen.
Uniqueness
Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and hydroxyl substituents further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-4-chloro-6-[(E)-hydroxyiminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-2-5(9)1-4(3-10-12)7(6)11/h1-3,11-12H/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMANNWQUTITK-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/O)O)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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